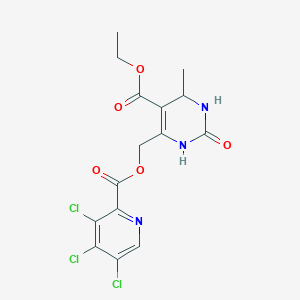![molecular formula C11H7ClN4 B7469913 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, also known as CLPIP, is a heterocyclic compound that has been gaining attention in scientific research. It is a potent inhibitor of protein kinase CK2, which has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine exerts its effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. By inhibiting CK2, 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can induce cell death in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, protecting neurons from oxidative stress and promoting their survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine is its potent inhibitory effect on CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency also presents a limitation, as high concentrations of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can have off-target effects and lead to toxicity. Additionally, its poor solubility in aqueous solutions can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cellular processes. Finally, the development of more potent and selective CK2 inhibitors, based on the structure of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, could lead to the development of new and more effective cancer treatments.
Synthesis Methods
The synthesis of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine involves the reaction of 2-chloropyridine-5-boronic acid with 2-aminopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a condensation reaction with 2-bromo-1H-imidazo[4,5-b]pyridine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Scientific Research Applications
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of inflammatory and neurodegenerative disorders.
properties
IUPAC Name |
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-5-4-8-11(15-9)16-10(14-8)7-3-1-2-6-13-7/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWTKJHGRXUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)



![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)

